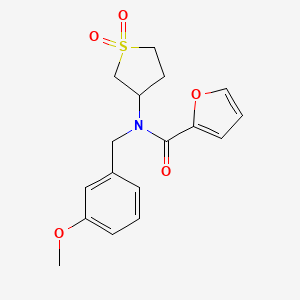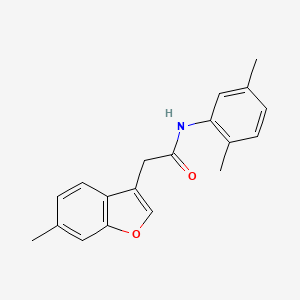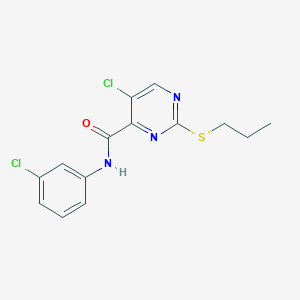![molecular formula C25H20N2O2S B11418696 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418696.png)
1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothieno[3,2-d]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylbenzyl chloride with a suitable phenyl-substituted benzothiophene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of advanced purification methods like column chromatography and recrystallization ensures the isolation of the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzothieno3,2-bbenzothiophene : Known for its high mobility in organic field-effect transistors (OFETs).
- Thieno[2,3-d]pyrimidines : Studied for their anticancer and antimicrobial activities.
- Benzothieno[3,2-d]-imidazo[1,2-a]pyrimidine : Explored for its potential in medicinal chemistry.
Uniqueness
1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features and diverse biological activities. Its combination of benzothiophene and pyrimidine moieties provides a versatile scaffold for the development of new bioactive compounds and advanced materials.
Propriétés
Formule moléculaire |
C25H20N2O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[(2,5-dimethylphenyl)methyl]-3-phenyl-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O2S/c1-16-12-13-17(2)18(14-16)15-26-22-20-10-6-7-11-21(20)30-23(22)24(28)27(25(26)29)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3 |
Clé InChI |
JOVOMPRPUPDYKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11418616.png)

![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11418622.png)

![1-(2-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418634.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418649.png)

![1-(3-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418659.png)
![Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11418662.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418668.png)
![N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418677.png)
![11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418695.png)

![3-(4-ethylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418707.png)
